Nellielloside A
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Overview
Description
Nellielloside A is a kinase-inhibitory nucleoside derivative isolated from the Pacific bryozoan Nelliella nelliiformis. This compound has garnered attention due to its potent kinase inhibitory activity, making it a valuable subject of study in various scientific fields.
Preparation Methods
Nellielloside A can be synthesized through several routes. One notable method involves the isolation of nucleosides from the bryozoan Nelliella nelliiformis using nuclear magnetic resonance (NMR)-guided isolation . The synthesis of analogues of this compound has also been explored, with various synthetic routes being investigated to optimize its bioactivity .
Chemical Reactions Analysis
Nellielloside A undergoes several types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions are typically analogues of this compound, which are synthesized to evaluate their potential in increasing the potency and selectivity of kinase inhibition .
Scientific Research Applications
Nellielloside A has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of kinase inhibitors. In biology and medicine, its kinase inhibitory activity makes it a potential candidate for the development of cancer therapies . Additionally, this compound has been studied for its potential use in the treatment of various diseases associated with abnormal kinase activity .
Mechanism of Action
The mechanism of action of Nellielloside A involves the inhibition of specific kinases. It primarily inhibits a subset of disease-relevant kinases, including GSK3A, MAPK14, and RSK2 . The molecular targets and pathways involved in its mechanism of action are related to the phosphorylation of protein substrates, which are key mediators of essential biochemical pathways .
Comparison with Similar Compounds
Nellielloside A is unique in its potent kinase inhibitory activity. Similar compounds include other kinase-inhibitory nucleosides isolated from marine organisms, such as Nellielloside B . These compounds share similar structures and biological activities, but this compound stands out due to its higher potency and selectivity in inhibiting specific kinases .
Properties
Molecular Formula |
C15H16N6O5 |
---|---|
Molecular Weight |
360.32 g/mol |
IUPAC Name |
[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl 1H-pyrrole-2-carboxylate |
InChI |
InChI=1S/C15H16N6O5/c16-12-9-13(19-5-18-12)21(6-20-9)14-11(23)10(22)8(26-14)4-25-15(24)7-2-1-3-17-7/h1-3,5-6,8,10-11,14,17,22-23H,4H2,(H2,16,18,19)/t8-,10-,11-,14-/m1/s1 |
InChI Key |
NWBMEZSCKMLUTH-IDTAVKCVSA-N |
Isomeric SMILES |
C1=CNC(=C1)C(=O)OC[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=NC4=C(N=CN=C43)N)O)O |
Canonical SMILES |
C1=CNC(=C1)C(=O)OCC2C(C(C(O2)N3C=NC4=C(N=CN=C43)N)O)O |
Origin of Product |
United States |
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